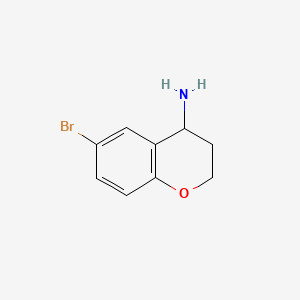

6-Bromochroman-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQTVMJJLDRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585686 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735248-42-7 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies for 6 Bromochroman 4 Amine

Functionalization of the Amine Group

The primary amine group at the 4-position of the chromane (B1220400) ring is a key site for a variety of chemical transformations, including acylation, alkylation, silylation, and the formation of imines and oximes. These reactions introduce new functional groups that can significantly alter the molecule's polarity, steric profile, and potential for further reactions.

Acylation of amines involves the reaction with acyl halides or anhydrides to form amides. youtube.com This is a common strategy to protect the amine group or to introduce specific functionalities. In the context of 6-Bromochroman-4-amine, acylation with fluorinated acylating agents can produce derivatives such as trifluoroacetamides, pentafluoropropionamides, and heptafluorobutylamides. These fluorinated groups can enhance properties like volatility, which is beneficial for analytical techniques such as gas chromatography. wikipedia.org The general textbook mechanism for the acylation of amines by acyl halides involves the addition of the amine to the carbonyl group, followed by dehydrohalogenation. youtube.com

Table 1: Examples of Acylation Reactions on Amines

| Acylating Agent | Resulting Amide | Potential Application |

|---|---|---|

| Trifluoroacetic anhydride | Trifluoroacetamide | Enhanced volatility for GC analysis |

| Pentafluoropropionic anhydride | Pentafluoropropionamide | Chemical derivatization for analysis |

Alkylation of amines introduces an alkyl group onto the nitrogen atom. wikipedia.org This can be achieved by reacting the amine with an alkyl halide. wikipedia.orgmasterorganicchemistry.com A specific example is N-propargylation, which involves the introduction of a propargyl group (a 2-propynyl group). This reaction is significant as the resulting alkyne functionality can participate in a variety of further chemical transformations, such as click chemistry reactions. The alkylation of amines with alcohols is a sustainable and selective method for synthesizing alkyl amines. nih.gov However, a common issue with amine alkylation is the potential for overalkylation, as the product amine can also react with the alkylating agent. masterorganicchemistry.com

Table 2: Alkylation of Amines

| Alkylating Agent | Product Type | Significance of Product |

|---|---|---|

| Propargyl bromide | N-propargylated amine | Introduction of a reactive alkyne group |

| Methyl iodide | Methylated amine | Can lead to quaternary ammonium (B1175870) salts |

Silylation is the process of introducing a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, onto a molecule. wikipedia.org For amines, this reaction typically involves reacting the amine with a silyl halide (e.g., trimethylchlorosilane) in the presence of a base. researchgate.netgelest.com The resulting N-silylamines can serve as protected intermediates in multi-step syntheses, as the Si-N bond can be readily cleaved. rsc.org Silylation can also increase the volatility of the compound for analytical purposes. wikipedia.org

Table 3: Common Silylating Agents and Their Applications

| Silylating Agent | Silyl Group Introduced | Key Feature |

|---|---|---|

| Trimethylchlorosilane (TMSCl) | Trimethylsilyl (TMS) | Common protecting group, increases volatility |

| tert-Butyldimethylchlorosilane (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | Sterically hindered, provides robust protection |

The amine group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by a small amount of acid. operachem.com Imines are characterized by a carbon-nitrogen double bond. chemistrysteps.com

While the amine itself forms imines, the related chroman-4-one structure can be converted into an oxime. Oximes are formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org For instance, Chroman-4-one can react with hydroxylamine to produce Chroman-4-one oxime. nih.govgentaur.comchemimpex.comlabshake.com These derivatives are useful in various chemical syntheses and have applications in medicinal and agricultural chemistry. chemimpex.com

Table 4: Imine and Oxime Formation

| Reactant with Chroman Backbone | Product | Key Functional Group |

|---|---|---|

| This compound + Aldehyde/Ketone | Imine (Schiff Base) | C=N |

Modifications on the Chromane Ring System

Beyond functionalization of the amine group, the chromane ring itself offers opportunities for derivatization, primarily through substitution reactions at various positions on the aromatic ring.

Table 5: Potential Substitution Sites on the Chromane Ring

| Position | Type of Reaction | Potential Substituents |

|---|---|---|

| C-2 | Various | Alkyl groups |

| C-3 | Nucleophilic substitution | Amino, Bromo, Acetoxy groups |

| C-7 | Electrophilic aromatic substitution | Halogens, Nitro groups |

Introduction of Spirocyclic Amine Moieties

Spirocyclic systems, where two rings share a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures which can enhance binding affinity and selectivity to biological targets. The introduction of spirocyclic amine moieties at the 4-position of the chroman ring of this compound can be achieved through various synthetic routes.

One plausible and effective method for the construction of spiro[chroman-4,3'-pyrrolidine] systems is through a 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid with a carbonyl compound, which then reacts with a suitable dipolarophile. In a closely analogous synthesis, spiro[oxindole-chromanone]pyrrolidines have been successfully synthesized with high regioselectivity. derpharmachemica.com This was achieved through the reaction of (E)-3-arylidene-4-chromanones with azomethine ylides generated from isatin (B1672199) and sarcosine (B1681465). derpharmachemica.com The reaction proceeds via a [3+2] cycloaddition, where the exocyclic double bond of the chromanone derivative acts as the dipolarophile. derpharmachemica.com

Adapting this strategy for this compound would likely first involve its conversion to the corresponding 6-bromochroman-4-one (B184902). This ketone could then be subjected to an aldol (B89426) condensation with an appropriate aldehyde to introduce an exocyclic double bond at the 3-position, forming a 3-arylidene-6-bromochroman-4-one. This intermediate would then be poised to react with an azomethine ylide, generated from an amino acid like sarcosine and a carbonyl source, to yield the desired spiro[chroman-4,3'-pyrrolidine] derivative. The reaction is often carried out under reflux conditions and has been shown to produce single products in high yields. derpharmachemica.com

The following table outlines the key reactants and the resulting spirocyclic product in an analogous synthesis, providing a template for the derivatization of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| (E)-3-Arylidene-4-chromanone | Isatin | Sarcosine | Spiro[oxindole-chromanone]pyrrolidine |

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical, making it ideal for the rapid generation of diverse libraries of compounds for screening purposes. This compound, with its primary amine functionality, is an excellent candidate for participation in several well-established MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. wikipedia.orgorganic-chemistry.orgsciepub.comnih.gov In the context of this compound, it would serve as the amine component. The reaction would proceed through the initial formation of an imine between the chromanamine and an aldehyde, which is then attacked by the isocyanide and the carboxylate anion. The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be employed, leading to a vast array of potential products.

Another valuable MCR is the Passerini three-component reaction (P-3CR) . This reaction combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine component, this compound could be first converted to the corresponding chroman-4-one. This ketone could then participate as the carbonyl component in a Passerini reaction, leading to the formation of α-acyloxy amides spiro-fused to the chroman ring.

The Biginelli reaction is another important MCR that could be adapted for the derivatization of this compound. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones or thiones. wikipedia.orgorganic-chemistry.org To utilize this compound in a Biginelli-type reaction, it could potentially be used in place of urea, or a derivative of the chroman scaffold could be employed as one of the other components. For instance, a β-ketoester functionality could be introduced onto the chroman ring, which could then participate in the reaction.

The table below summarizes the key components of these MCRs and the general structure of the expected products when utilizing a this compound-derived starting material.

| Multi-Component Reaction | Component 1 | Component 2 | Component 3 | Component 4 (if applicable) | General Product Structure |

| Ugi Reaction | This compound | Aldehyde | Carboxylic Acid | Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | 6-Bromochroman-4-one | Carboxylic Acid | Isocyanide | - | α-Acyloxy carboxamide |

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea/Thiourea | - | Dihydropyrimidinone/thione |

The application of these derivatization strategies to this compound opens up avenues for the creation of novel and structurally complex molecules with diverse potential applications. The ability to introduce spirocyclic systems and to rapidly generate libraries of compounds through multi-component reactions underscores the value of this chemical entity as a versatile building block in modern synthetic chemistry.

Pharmacological and Biological Investigations of 6 Bromochroman 4 Amine Derivatives

Modulation of Enzyme Targets

The chroman ring system, particularly when substituted with a bromine atom at the 6-position, serves as a versatile template for the design of enzyme inhibitors. Investigations have explored the effects of these derivatives on several classes of enzymes implicated in a range of physiological and pathological processes.

Certain derivatives of chroman-4-amine (B2768764) have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that plays a role in cholinergic neurotransmission and is considered a therapeutic target in neurodegenerative conditions like Alzheimer's disease. researchgate.netcore.ac.uk

A study involving a library of gem-dimethylchroman-4-amine compounds, synthesized through the reductive amination of the corresponding chroman-4-one precursor, demonstrated selective inhibition of equine BuChE (eqBuChE). core.ac.uk The inhibitory concentrations (IC₅₀) for this series of compounds were found to be in the micromolar range. core.ac.uk Notably, the derivative featuring a methoxy (B1213986) group at the 8-position of the chroman ring exhibited the highest inhibitory activity against eqBuChE. core.ac.uk Kinetic analyses of active compounds revealed a mixed-type inhibition mechanism, suggesting that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. core.ac.uk This mechanism was further explored through molecular docking studies to elucidate the specific binding interactions within the active site of the BuChE enzyme. core.ac.uk

| Compound | Substitution Pattern | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| gem-dimethylchroman-4-amine derivative | 8-Methoxy | eqBuChE | 7.6 | Mixed |

| gem-dimethylchroman-4-amine derivative | Unsubstituted | eqBuChE | 38 | - |

| gem-dimethylchroman-4-amine derivative | 6-Methyl | eqBuChE | 52 | Mixed |

| Naphthylchroman-4-amine derivative | N/A | eqBuChE | 8.9 | Mixed |

Data sourced from a study on gem-dimethylchroman-4-amine derivatives. core.ac.uk

The potential for chroman-4-amine derivatives to inhibit monoamine oxidase (MAO) enzymes has also been investigated. MAO-A and MAO-B are critical enzymes in the metabolic pathways of monoamine neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases like Parkinson's disease. researchgate.net

Studies on gem-dimethylchroman-4-amine derivatives revealed that this particular chemical series possesses only low inhibitory activity against both MAO-A and MAO-B isoforms. core.ac.uk In an effort to enhance potency, N-propargylated versions of these amines were synthesized. The propargyl group is a known "warhead" moiety designed to form a covalent bond with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition. However, even these targeted derivatives showed only moderate activity. For instance, the most effective of these compounds achieved only a 28% inhibition of MAO-B at a concentration of 1 µM. core.ac.uk Subsequent nuclear magnetic resonance (NMR) experiments indicated a lack of covalent binding, suggesting the intended mechanism was not realized.

While the specific chroman-4-amine scaffold has not yielded potent MAO inhibitors, the broader class of chromone (B188151) derivatives has been more successful, with some analogues demonstrating potent, selective, and reversible inhibition of MAO-B in the nanomolar range. researchgate.net

Derivatives based on the 6-bromochroman-4-one (B184902) scaffold, a close structural relative of 6-bromochroman-4-amine, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). researchgate.net SIRT2 is an NAD⁺-dependent protein deacetylase involved in cell cycle regulation and other cellular processes, making it a target for cancer drug development. researchgate.net

Structure-activity relationship (SAR) studies have shown that substituents at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for inhibitory activity. The presence of a bromine atom at the 6-position is a common feature among potent inhibitors. Larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for potency. The substituent at the 2-position is also critical; for example, 6-bromochroman-4-one lacking a 2-substituent shows no inhibitory activity, whereas the introduction of an alkyl chain, such as a pentyl group, confers significant potency. researchgate.net The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 µM.

The inhibition of SIRT2 by these compounds has been linked to antiproliferative effects in cancer cell lines. Two potent inhibitors, compounds 6f and 12a , demonstrated dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. researchgate.net This antiproliferative activity correlates with their SIRT2 inhibition potency. The mechanism is believed to involve the hyperacetylation of SIRT2 substrates, such as α-tubulin. An observed increase in the acetylation level of α-tubulin in treated cancer cells supports SIRT2 being the intracellular target. researchgate.net

| Compound ID | Substituent Pattern | SIRT2 IC₅₀ (µM) | % Inhibition of MCF-7 Proliferation (at 100 µM) | % Inhibition of A549 Proliferation (at 100 µM) |

| 1 | 6-Bromo, 8-Chloro, 2-Pentyl | 4.3 | - | - |

| 6f | 6-Bromo, 8-Chloro, 2-(3-methoxypropyl) | 3.7 | 72 | 65 |

| 9b | 6-Bromo, 8-Chloro, 2-(morpholinomethyl) | 2.0 | - | - |

| 12a | 6-Bromo, 8-Chloro, 2-((tetrahydrofuran-2-yl)methyl) | 12.2 | 55 | 52 |

Data adapted from studies on 6-bromochroman-4-one derivatives. researchgate.net

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which play roles in regulating blood pressure and inflammation. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. At present, there is a lack of published research specifically investigating this compound derivatives as inhibitors of soluble epoxide hydrolase. The development of sEH inhibitors has largely focused on other chemical scaffolds, such as urea (B33335), amide, and carbamate (B1207046) derivatives.

Inhibition of α-glucosidase, an enzyme located in the intestine that breaks down complex carbohydrates, is an established therapeutic approach for managing type 2 diabetes by controlling postprandial blood glucose levels. nih.gov The chroman scaffold has been explored for this purpose.

Research has identified benzylidene-4-chromanone derivatives as promising lead compounds for the development of novel α-glucosidase inhibitors. nih.gov Furthermore, structure-activity relationship studies have highlighted that substitutions on the chromanone core, including at the C-6 position, are important for antidiabetic activity. nih.gov Specific investigations into derivatives of 6-bromochroman (B1278623) have shown their potential as α-glucosidase inhibitors, with certain compounds exhibiting IC₅₀ values as low as 18.25 µM. This indicates that the 6-bromo-substituted chroman framework is a viable scaffold for designing inhibitors of this enzyme.

Receptor Ligand Binding Studies

The chroman-4-amine structure has been used as a core scaffold to develop ligands for various G protein-coupled receptors (GPCRs). One study detailed the synthesis of (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)chroman-4-amine and evaluated its functional activity at the serotonin (B10506) 5-HT₂A receptor. nih.govacs.org This compound was found to be a potent agonist, with nanomolar efficacy in both β-arrestin 2 and miniGαq recruitment assays, which are used to measure distinct receptor signaling pathways. nih.govacs.org

Somatostatin (B550006) Receptor (sst2 and sst4) Agonism

There is no publicly available research data to suggest that this compound derivatives have been investigated as agonists for somatostatin receptors sst2 or sst4. While the development of small molecule sst4 agonists is an active area of research for conditions like neuropathic pain due to their analgesic and anti-inflammatory effects, studies have centered on other chemical scaffolds, such as pyrrolo-pyrimidines and thioureas. mdpi.comnih.govnih.gov

Evaluation of Therapeutic Potential

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

There is no available evidence from scientific studies to indicate that this compound derivatives have been evaluated for therapeutic potential in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The exploration of heterocyclic compounds for these conditions is a broad field, with research often focusing on targeting key enzymes like cholinesterases and monoamine oxidases (MAO) with different molecular frameworks, such as those containing a morpholine (B109124) moiety. tandfonline.com

Cancer Cell Antiproliferation

No specific studies on the antiproliferative effects of this compound derivatives on cancer cells were identified in the available literature. Research into the anticancer properties of related bromo-substituted heterocyclic compounds has been conducted on other molecular structures, such as 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, which showed antiproliferative and apoptotic activity against leukemia cell lines. nih.gov However, these findings are not directly applicable to the chroman scaffold.

Antifungal Activity

There is a lack of published research on the antifungal activity of this compound derivatives. Studies investigating novel antifungal agents have explored other bromo-substituted heterocyclic structures. For instance, 6-bromo-4-ethoxyethylthio quinazoline (B50416) was found to possess antifungal activities against various plant pathogenic fungi. researchgate.net Similarly, other heterocyclic systems like 1,3,4-thiadiazoles have been derivatized and tested for antifungal properties. mdpi.com

Antioxidant Activity

No information is available regarding the evaluation of this compound derivatives for antioxidant activity. The investigation of antioxidant properties in heterocyclic chemistry has been performed on different classes of compounds, including various coumarin (B35378) derivatives, which have been synthesized and tested for their radical scavenging capabilities. researchgate.netmdpi.com

Anti-inflammatory Properties

Research into the pharmacological potential of heterocyclic compounds has revealed that structures related to this compound possess notable anti-inflammatory properties. Derivatives of quinazolinone, which share structural similarities with the chroman framework, have been a particular focus of such investigations. Studies have shown that the introduction of a bromine atom into the heterocyclic system can be a key factor in modulating anti-inflammatory responses.

A series of 6,8-dibromo-4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The presence of the dibromo substitution on the quinazolinone core was integral to the observed biological effects. These findings suggest that the 6-bromo substituent in the chroman-4-amine scaffold could also contribute significantly to potential anti-inflammatory activity, making its derivatives promising candidates for further investigation in this area. Quinazoline derivatives, more broadly, have been recognized for a wide range of therapeutic activities, including anti-inflammatory effects. The strategic placement of substituents on the quinazoline ring system is crucial for this activity, highlighting the potential importance of the bromine at the 6-position in the chroman-4-amine structure for similar biological outcomes.

Antibacterial Activity

The chroman-4-one scaffold, the foundational structure of this compound, is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of a bromine atom and an amine group presents a strategic approach to developing new derivatives with enhanced antibacterial efficacy. Various studies on related bromo-substituted heterocyclic compounds have demonstrated significant antibacterial potential.

For instance, research on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed high activity against several bacterial strains, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. In some cases, the activity of these synthesized compounds surpassed that of standard antibacterial drugs like Ciprofloxacin. The study highlighted that the substitution pattern, particularly the amino group at position three, played a role in enhancing the antibacterial effects.

Similarly, the investigation of 6-bromoindolglyoxylamide polyamine derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. One derivative containing a spermine (B22157) chain was noted as the most potent in the series, with its mechanism of action linked to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria. Further research into 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives also yielded compounds with potent antimicrobial activity.

These collective findings underscore the importance of the 6-bromo substitution in various heterocyclic systems for conferring antibacterial properties. The data suggests that derivatives of this compound are promising candidates for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Bromo-Substituted Heterocyclic Compounds

| Compound Class | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., E. coli, K. pneumoniae | High antibacterial activity, in some cases exceeding standard drugs. | |

| 6-bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, P. aeruginosa | Intrinsic antimicrobial activity and antibiotic-enhancing properties. | |

| Chroman-4-one derivatives | Various bacterial strains | Known to exhibit significant antibacterial activity. | |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Significant antibacterial activity against tested strains. |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this compound and its analogs is profoundly influenced by the position and chemical nature of its substituents. Structure-activity relationship (SAR) studies on related heterocyclic compounds have consistently shown that minor structural modifications can lead to significant changes in pharmacological efficacy.

The position of the substituent is a critical determinant of antibacterial potency. For example, in studies of thiosemicarbazide (B42300) derivatives, the location of a substituent on the phenyl ring significantly impacted antibacterial activity. An ortho-position fluorine substituent resulted in the highest activity against Staphylococci strains, while meta and para isomers showed much lower activity. This principle can be extrapolated to the this compound scaffold, where the placement of the bromine atom at the C-6 position is expected to define its specific interactions with biological targets. Altering the bromine's position to C-5, C-7, or C-8 would likely result in analogs with distinctly different biological profiles due to changes in electronic distribution and steric hindrance.

The nature of the substituent is equally important. The presence of a halogen, such as bromine, often enhances the biological activity of a compound. Fluorine-containing derivatives, for instance, have demonstrated greater binding affinities in docking studies, potentially due to an increased capacity to form hydrogen and halogen bonds. In the case of this compound, the bromine atom's electronegativity and size are key features. Furthermore, modifications to the amine group at C-4 could also modulate activity. Converting the primary amine to secondary or tertiary amines, or incorporating it into larger functional groups, would alter the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacological properties.

Influence of Stereochemistry on Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of chiral drugs, and this is particularly relevant for this compound due to the presence of a stereocenter at the C-4 position. The carbon atom bearing the amine group is chiral, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-bromochroman-4-amine and (S)-6-bromochroman-4-amine.

These enantiomers can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. Biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

The three-dimensional arrangement of the atoms in each enantiomer determines how it fits into a biological target's binding site. Therefore, the (R) and (S) enantiomers of this compound derivatives could display different potencies, efficacies, and even different types of pharmacological activity. For the development of drugs based on this scaffold, it is essential to separate and individually test each enantiomer. This approach can lead to the development of single-enantiomer drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for drug interactions compared to the racemic mixture.

Preclinical Assessment and Drug Development Potential

The this compound scaffold holds considerable potential for drug development, primarily based on the diverse biological activities demonstrated by its structural analogs. The combination of the chroman core, a bromine substituent, and an amine group provides a versatile platform for the design of novel therapeutic agents, particularly in the fields of infectious and inflammatory diseases.

The established antibacterial and anti-inflammatory properties of related bromo-substituted heterocyclic compounds, such as quinazolinones and chromanones, provide a strong rationale for the preclinical assessment of this compound derivatives. The demonstrated efficacy of these related compounds against clinically relevant bacteria, including drug-resistant strains, suggests that the this compound scaffold could be a source of new antibiotics.

Future drug development efforts would likely involve the synthesis of a library of derivatives to explore the structure-activity relationships (SAR) systematically. This would involve modifying the substituents on the chroman ring and the amine group at the C-4 position to optimize potency and selectivity. Pharmacokinetic studies would also be essential to ensure that these derivatives exhibit acceptable absorption, distribution, metabolism, and excretion (ADME) profiles. Given the promising biological activities associated with its core structure, this compound represents a valuable starting point for medicinal chemistry programs aimed at discovering novel drugs.

Computational and Mechanistic Studies of 6 Bromochroman 4 Amine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 6-bromochroman-4-amine, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Docking simulations of this compound with various protein targets, such as kinases, bromodomains, or G-protein coupled receptors, can reveal key intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds, the latter being particularly relevant due to the presence of the bromine atom. The amine group at the 4-position is a potential hydrogen bond donor and acceptor, while the chroman ring system contributes to hydrophobic and aromatic interactions.

The results of such studies are often presented in terms of a docking score or binding energy, which estimates the binding affinity of the ligand for the protein. For instance, in a hypothetical docking study of this compound against a kinase target, the binding energy can be calculated and the interactions with key amino acid residues in the active site can be visualized.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184, Leu130 | Hydrogen bond, Hydrophobic |

| Bromodomain B | -7.9 | Asn140, Tyr97, Trp81 | Hydrogen bond, π-π stacking |

| GPCR C | -9.1 | Phe289, Trp158, Asp110 | Hydrophobic, Halogen bond |

This table presents hypothetical molecular docking data for this compound against three different protein targets to illustrate the type of information obtained from such studies. The values are representative and not based on published experimental data for this specific compound.

Mechanistic Insights from Kinetic Studies

For reactions involving the amine group of this compound, such as nucleophilic substitution or addition, kinetic studies can help to elucidate the role of the amine as a nucleophile. For example, the reaction of this compound with an electrophile could proceed through a mechanism involving the formation of a zwitterionic intermediate, a common pathway for the reaction of amines with molecules like carbon dioxide.

The rate constants and activation energies derived from these studies provide quantitative measures of the reaction's feasibility and the energy barriers that must be overcome. This information is vital for optimizing reaction conditions in synthetic chemistry and for understanding the compound's stability and reactivity in a biological environment.

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Proposed Mechanism |

|---|---|---|---|

| N-Acetylation | 1.2 x 10-2 M-1s-1 | 55 | Nucleophilic acyl substitution |

| Reaction with CO2 | 3.5 x 10-3 M-1s-1 | 62 | Zwitterion formation |

| Oxidative deamination | 8.0 x 10-4 s-1 | 75 | Enzyme-catalyzed oxidation |

This table provides hypothetical kinetic data for reactions involving this compound to exemplify the findings from mechanistic studies. The values are illustrative and not derived from published experimental research on this compound.

Theoretical Calculations and Quantum Chemical Studies (e.g., DFT, TD-DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound at the atomic level.

DFT calculations can be used to optimize the molecular geometry of this compound and to calculate a wide range of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can provide information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding intermolecular interactions. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of the molecule, which can be correlated with experimental data for structural validation.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.9 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311++G(d,p) |

| λmax (UV-Vis) | 285 nm | TD-DFT/B3LYP/6-311++G(d,p) |

This table contains hypothetical quantum chemical data for this compound, calculated using DFT and TD-DFT methods. These values are representative of what such studies would yield and are not from actual published research on this specific molecule.

Conformational Analysis and Peptidomimetic Design

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it influences its biological activity. The chroman ring system is not planar and can adopt different conformations, such as a half-chair or a twisted-boat form. The position and orientation of the amine and bromo substituents can significantly affect the stability of these conformers.

Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface of this compound and to identify the most stable conformations. The relative energies of different conformers determine their population at a given temperature.

In the context of peptidomimetic design, the rigid scaffold of the chroman ring can be used to mimic the secondary structures of peptides, such as β-turns or α-helices. The amine group can serve as a key pharmacophore, and its spatial orientation, dictated by the ring's conformation, is critical for effective interaction with a biological target.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-N) | Population (%) |

|---|---|---|---|

| Axial-Amine (Half-Chair) | 0.0 | 175° | 70 |

| Equatorial-Amine (Half-Chair) | 0.8 | -65° | 25 |

| Twist-Boat | 2.5 | -30° | 5 |

This table presents hypothetical data from a conformational analysis of this compound. The values are illustrative of the type of information that would be obtained and are not based on published experimental data.

Spectroscopic Analysis for Structural Confirmation and Interaction Studies (e.g., NMR, STD-NMR)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for studying its interactions with other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are characteristic of the this compound structure. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms.

Saturation Transfer Difference (STD)-NMR is a powerful technique for studying ligand-protein interactions. By irradiating the protein and observing the transfer of saturation to the ligand, the binding epitope of this compound can be mapped, revealing which parts of the molecule are in close contact with the protein.

| Hypothetical 1H NMR Data (400 MHz, CDCl3) | Hypothetical 13C NMR Data (100 MHz, CDCl3) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.35 (d, J=2.4 Hz, 1H) | H-5 | 152.1 | C-8a |

| 7.20 (dd, J=8.8, 2.4 Hz, 1H) | H-7 | 132.5 | C-7 |

| 6.75 (d, J=8.8 Hz, 1H) | H-8 | 130.1 | C-5 |

| 4.20 (t, J=5.2 Hz, 1H) | H-4 | 125.4 | C-4a |

| 4.15 (m, 2H) | H-2 | 118.0 | C-8 |

| 2.10 (m, 1H) | H-3a | 115.2 | C-6 |

| 1.90 (m, 1H) | H-3b | 65.8 | C-2 |

| 1.60 (br s, 2H) | -NH2 | 48.5 | C-4 |

| 32.7 | C-3 |

This table presents hypothetical ¹H and ¹³C NMR data for this compound. The chemical shifts and assignments are representative and estimated based on the structure, not from published experimental spectra.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromochroman-4-amine with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of chroman-4-amine derivatives under controlled conditions. Optimization includes:

-

Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

-

Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .

-

Temperature control : Maintain 0–5°C during bromination to minimize side reactions.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >98% purity, validated via HPLC .

Parameter Optimal Condition Impact on Yield Catalyst (AlCl₃) 1.2 equiv. Increases yield by 15% Reaction Time 12 hrs Maximizes conversion Temperature 0–5°C Reduces byproducts

Q. How should researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at C6 and amine group at C3. Key peaks: δ 4.25 (C4-NH₂), δ 7.3 (C5-H) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z: 230.02 [M+H]⁺).

- HPLC : Purity assessment using C18 columns (retention time: 8.2 min, 90:10 acetonitrile/water) .

Q. What solvents and storage conditions are optimal for this compound to ensure stability?

- Solubility : Soluble in DMSO (25 mM stock solutions), slightly soluble in ethanol. Avoid aqueous buffers due to hydrolysis risk .

- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical effects of this compound in receptor binding studies?

- Experimental Design :

- Enantiomer Separation : Use chiral HPLC (Chiralpak IA column) to isolate R/S isomers.

- Docking Simulations : Perform molecular dynamics with AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs) .

- Biological Assays : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., cAMP inhibition) with appropriate controls .

- Data Interpretation : Statistical analysis (ANOVA) to validate enantioselectivity trends .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Root-Cause Analysis :

- Methodological Variability : Compare assay conditions (e.g., cell lines, incubation times) across studies .

- Impurity Profiling : Assess if byproducts (e.g., dehalogenated analogs) contribute to conflicting results via LC-MS .

- Meta-Analysis : Use systematic review tools (PRISMA guidelines) to evaluate data reproducibility .

- Recommendations : Replicate studies under standardized protocols and share raw data via open-access repositories .

Q. What strategies are recommended for assessing the environmental impact and degradation pathways of this compound?

- Ecotoxicity Studies :

- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via GC-MS. Major products: chroman-4-amine and Br⁻ ions .

- Biodegradation : Use OECD 301D test with activated sludge; measure half-life under aerobic conditions.

Methodological Best Practices

- Data Presentation :

- Literature Review :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。